Ammoniated mercury

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ammoniated Mercury, also known as Mercuric Amidochloride, is an inorganic compound with the formula Hg(NH2)Cl . It was used as a topical skin antiseptic for conditions like impetigo, psoriasis, minor skin infections, and other skin disorders .

Synthesis Analysis

This compound is synthesized by reacting mercuric salicylate with ammonia . The reaction results in a new compound, this compound salicylate, which is less irritating than the older known this compound compounds .Molecular Structure Analysis

The molecular structure of this compound consists of a zig-zag 1-dimensional polymer (HgNH2)n with chloride counterions . It forms white crystals in the shape of small prisms .Chemical Reactions Analysis

This compound arises from the reaction of mercury (II) chloride and ammonia (Calomel reaction), where the resulting mercuric amidochloride is highly insoluble .Physical And Chemical Properties Analysis

This compound is a white crystalline solid or white amorphous powder . It is stable in air, but darkens on exposure to light . It sublimes without melting at dull red heat . It is highly insoluble .Scientific Research Applications

1. Mercury Behavior in Flue Gas Treatment

Masoomi et al. (2020) investigated the behavior of mercury in the flue gas path of coal combustion power plants. They compared a high-dust honeycomb selective catalytic reduction (SCR) catalyst with a conventional one, focusing on mercury oxidation at different hydrogen chloride concentrations and ammonia dosing levels. The presence of ammonia was found to increase mercury removal with fly ash and influence mercury inventory in the slurry of flue gas desulfurization (FGD) (Masoomi et al., 2020).

2. Impact on Soil Ammonia Oxidizers

Liu et al. (2010) explored the effects of mercury on soil nitrification activities and microbial communities of ammonia-oxidizing bacteria (AOB) and archaea (AOA). They found that soil potential nitrification varied with incubation periods and mercury concentrations, affecting the composition of soil AOB (Liu et al., 2010).

3. Mercury Oxidation in Hybrid Catalytic Membrane Biofilm Reactor

Wei et al. (2017) evaluated the impact of gaseous elemental mercury on a hybrid catalytic membrane biofilm reactor (HCMBR). Their study revealed changes in microbial community structure and nitrogen metabolism due to mercury exposure, indicating its significant influence on microbial dynamics and NO removal efficiency (Wei et al., 2017).

4. Detection of Mercury Ions using Gold Nanoparticles

Chu et al. (2018) developed a technique for detecting divalent mercury using gold nanoparticles and mercury-specific-oligonucleotide–conjugated resonators. This method demonstrates high sensitivity and potential applications in enhancing water quality (Chu et al., 2018).

5. Coordination Chemistry of Mercury in Ammonia Solutions

Nilsson et al. (2008) characterized the ammonia solvated mercury(II) ion in solution and solid solvates. They explored its coordination changes in aqueous ammonia, providing insights into the chemistry of mercury in different environments (Nilsson et al., 2008).

6. Mercury Reduction by Catalytic Activated Carbon Fibres

Han-cai (2004) researched activated carbon fibers (ACFs) impregnated in ammonia solution for removing mercury. They observed an increase in mercury adsorption capacity with the enhancement of nitrogen and oxygen functional groups on ACFs (Han-cai, 2004).

7. Mercury Exposure and Bioavailability Studies

Gochfeld (2003) provided insights into various forms of mercury exposure and the methodological issues in estimating exposure, bioavailability, and absorption. This study includes different cases and scenarios of mercury exposure in environmental and occupational settings (Gochfeld, 2003).

Mechanism of Action

Target of Action

Ammoniated mercury, also known as mercuric chloride, ammoniated, primarily targets the central nervous system and kidneys . It has been used as a topical skin antiseptic, especially for impetigo, dermatomycosis, and other certain dermatoses .

Mode of Action

It is known that mercury’s high affinity for the sulfhydryl moieties of enzyme catalytic sites is a common motif for enzyme inactivation . These permanent covalent modifications inactivate the enzyme, thereby inducing devastating effects on an organism’s metabolic functions .

Biochemical Pathways

Mercury, including this compound, is known to alter cellular metabolic pathways through induction of a prooxidative state . It has been suggested that mercury acts on healthy cells by disrupting key enzymatic processes at deposition sites . The alteration of these enzymes can deleteriously affect several metabolic pathways .

Pharmacokinetics

This compound is highly insoluble and forms white crystals in the shape of small prisms . The substance is a deadly poison and is toxic unto lethality by inhalation, ingestion, or dermal absorption .

Result of Action

Long-term exposure to this compound damages the nervous system and causes tremors, spasms, and memory loss, hallucinations, severe sadness, and increased excitability, delirium, and personality alterations . Alterations in the histopathology and cytology are the initial indications of stress upon mercury toxicity .

Action Environment

Environmental factors play a significant role in the action, efficacy, and stability of this compound. For instance, land use change, hydrologic alterations, invasive species, food chain bioaccumulation, and socioeconomic factors are key external global factors that can influence mercury pathways in the environment and thus alter the availability of mercury for uptake .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Ammoniated mercury interacts with various biomolecules within the cell. The biochemical basis for the toxicological effects of mercury, both in its inorganic and organic forms, is dependent not only on dose but also on its interaction with thiol, selenide, phosphate, amino, and carboxyl groups of such cellular components as amino acids, proteins, enzymes, nucleic acids, and lipids .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, mercury exposure has been linked with neurotoxicity and other adverse health outcomes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . For example, it has been found to interact with thiol, selenide, phosphate, amino, and carboxyl groups of cellular components .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It is stable in air but darkens on exposure to light . It does not melt, even at dull red heat, instead subliming and decomposing to gaseous mercury, hydrogen chloride, and nitrogen oxides .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, studies have shown that mercury poisoning can lead to neurotoxicity and other adverse health outcomes, with the severity of symptoms often correlating with the dosage .

Subcellular Localization

Given its interactions with various cellular components, it is likely that it can be found in various compartments or organelles within the cell .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Ammoniated mercury involves the reaction between mercury and ammonia.", "Starting Materials": ["Mercury", "Ammonia"], "Reaction": [ "Mercury is added to a flask containing ammonia solution.", "The mixture is heated and stirred for several hours.", "The resulting precipitate is filtered and washed with water.", "The precipitate is then dried to yield Ammoniated mercury." ] } | |

CAS RN |

10124-48-8 |

Molecular Formula |

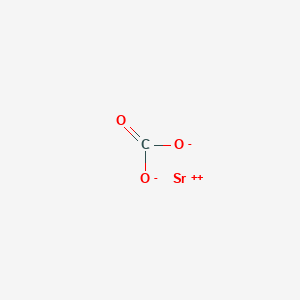

ClH2HgN |

Molecular Weight |

252.07 g/mol |

IUPAC Name |

amino(chloro)mercury |

InChI |

InChI=1S/ClH.Hg.H2N/h1H;;1H2/q;+2;-1/p-1 |

InChI Key |

WRWRKDRWMURIBI-UHFFFAOYSA-M |

Isomeric SMILES |

[NH2-].[Cl-].[Hg+2] |

SMILES |

[NH2-].[Cl-].[Hg+2] |

Canonical SMILES |

N[Hg]Cl |

boiling_point |

Sublimes |

Color/Form |

WHITE, PULVERULENT PIECES, OR A WHITE AMORPHOUS POWDER SMALL PRISMS White crystalline powde |

density |

5.7 at 68 °F (USCG, 1999) 5.70 @ 20 °C |

Other CAS RN |

10124-48-8 134762-05-3 |

physical_description |

Mercury ammonium chloride appears as a white crystalline solid. Corrosive to the mucous membranes. Very toxic by inhalation and ingestion. |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

shelf_life |

STABLE IN AIR, BUT DARKENS ON EXPOSURE TO LIGHT |

solubility |

SOLUBILITY IN COLD WATER: 0.14 G/100 CC; SOLUBILITY IN HOT WATER: 100 G/100 CC (DECOMPOSES) Sol in warm hydrochloric, nitric, and acetic acids; dissolves in sodium thiosulfate Sol in ammonium carbonate, insol in alcohol Soluble in wate |

synonyms |

ammoniated mercuric chloride ammoniated mercury mercuric ammonium chloride mercuric chloride, ammoniated mercury amide chloride mercury ammonium chloride |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B167816.png)

![[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate](/img/structure/B167830.png)